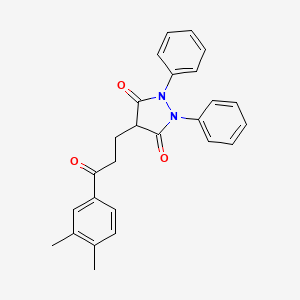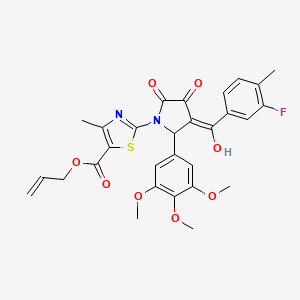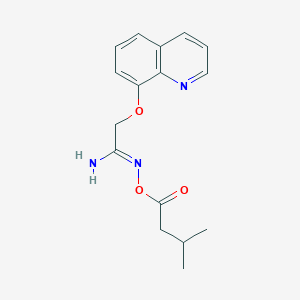![molecular formula C6H7NO2S B12888498 Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with an α-haloketone, followed by cyclization under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, with bases like sodium hydroxide or potassium carbonate facilitating the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, typically targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学研究应用
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrrolothiazoles: Compounds with similar fused ring systems but different substituents.
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazole ring but differ in their overall structure.
Uniqueness
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and development.
属性
分子式 |
C6H7NO2S |
|---|---|
分子量 |
157.19 g/mol |
IUPAC 名称 |
5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C6H7NO2S/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 |
InChI 键 |
SRJFTTWELDAFJT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(=O)SC(=O)N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)


![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)


